![molecular formula C9H13Cl2N3 B15307770 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives.
Métodos De Preparación
The synthesis of 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-5-azaindoles and 5-azaindoles . The reaction conditions often include the use of acid catalysts, which can significantly influence the yield and purity of the final product . Industrial production methods may involve optimizing these reaction conditions to achieve higher efficiency and scalability.
Análisis De Reacciones Químicas
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . By inhibiting these receptors, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Comparación Con Compuestos Similares
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent activities against FGFRs and are studied for their potential therapeutic applications.
Pyrrolo[3,2-c]pyridine derivatives: These compounds are used as bioisosteres for designing drugs with improved pharmacological properties.
Propiedades
Fórmula molecular |
C9H13Cl2N3 |
|---|---|
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
1-(1H-pyrrolo[3,2-c]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)9-4-7-5-11-3-2-8(7)12-9;;/h2-6,12H,10H2,1H3;2*1H |
Clave InChI |
WVDQYQPRYPDAPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(N1)C=CN=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


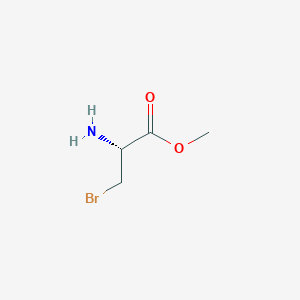

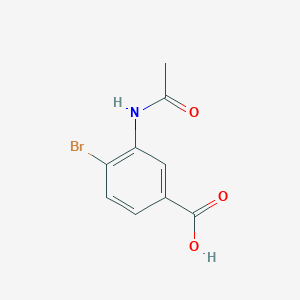

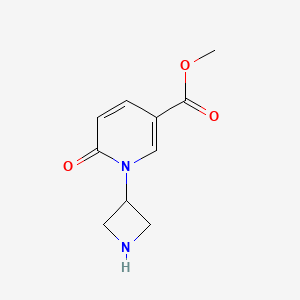
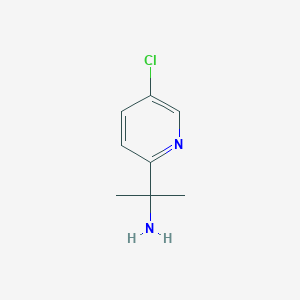

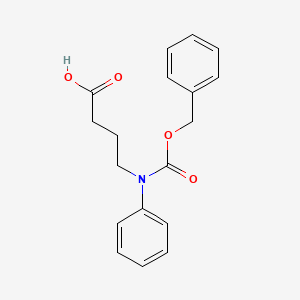

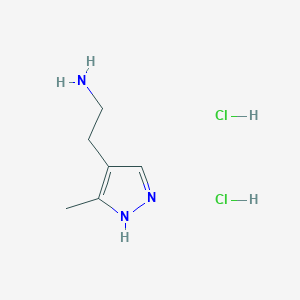
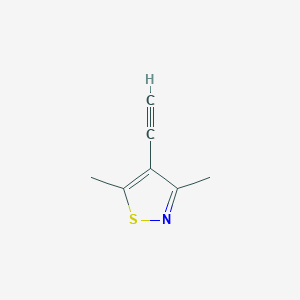


![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
